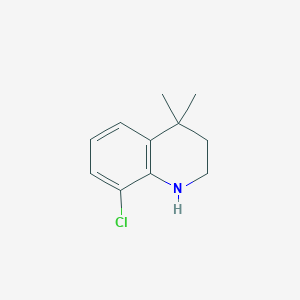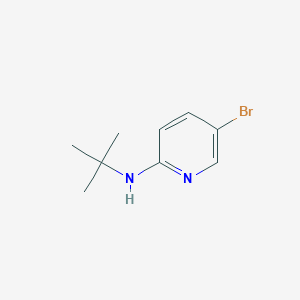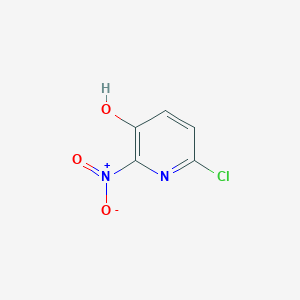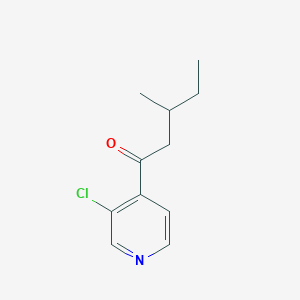
1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one
Descripción general
Descripción
1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one, also known as 3-chloropyridin-4-ylmethylpentan-1-one or CPMP, is an organic compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. CPMP is a chiral compound, meaning it has two forms that are mirror images of one another, and is commonly used in asymmetric synthesis. It is also used in the development of new drugs, as it can be used to catalyze the formation of drug-like molecules.
Aplicaciones Científicas De Investigación
CPMP is widely used in scientific research, particularly in the field of organic synthesis. It is used to catalyze the formation of various drug-like molecules, such as amides, esters, and peptides. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, CPMP can be used to synthesize chiral auxiliaries, which are used in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of CPMP is not well understood, but it is believed to involve a series of reactions that involve the formation of an intermediate, which is then converted into the desired product. The intermediate is formed when the phosphonium salt reacts with the aldehyde or ketone, and this intermediate is then further reacted with a halide to form the CPMP molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CPMP are not well understood. It is known to be a chiral compound, and it is believed to be involved in the formation of various drug-like molecules. However, its exact role in the formation of these molecules is not known. Additionally, its effects on biochemical and physiological processes are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMP has several advantages for laboratory experiments. It is a chiral compound, which makes it ideal for asymmetric synthesis, and it is also relatively easy to synthesize. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with, and it is also toxic, so it should be handled with care.
Direcciones Futuras
There are several possible future directions for research involving CPMP. One possibility is to explore its potential applications in the development of new drugs and therapeutic agents. Additionally, research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore its potential as a catalyst for the formation of complex molecules.
Propiedades
IUPAC Name |
1-(3-chloropyridin-4-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)6-11(14)9-4-5-13-7-10(9)12/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJJYKSLGNKSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696460 | |
| Record name | 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one | |
CAS RN |
898785-65-4 | |
| Record name | 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



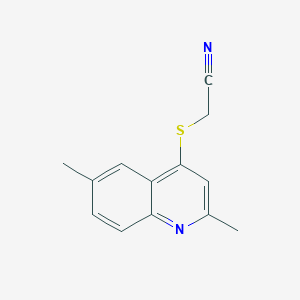
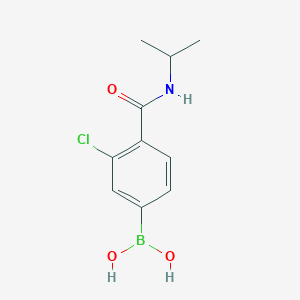

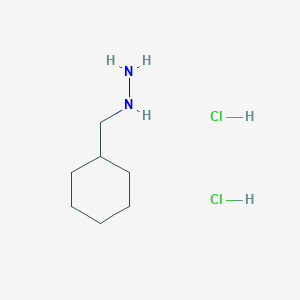
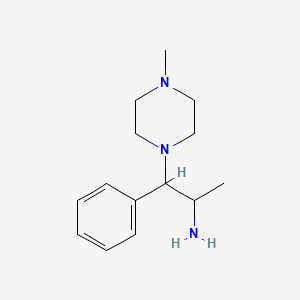
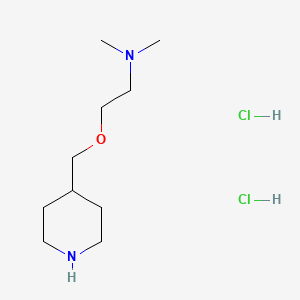
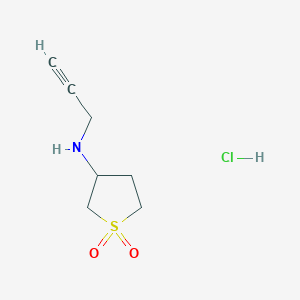
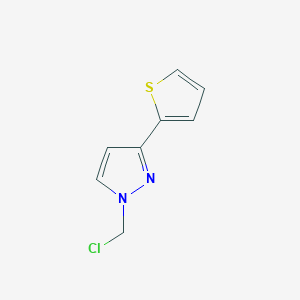
![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)
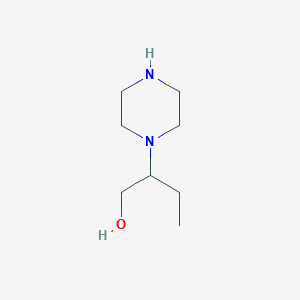
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)
